N-cyclopentyl-6-methylpyridin-3-amine
Description
Properties
IUPAC Name |
N-cyclopentyl-6-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-6-7-11(8-12-9)13-10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVHNZSKRPDWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with cyclopentylboronic acid. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
N-cyclopentyl-6-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Structural and Electronic Features
The table below summarizes key structural and electronic differences between N-cyclopentyl-6-methylpyridin-3-amine and related compounds:
Hydrogen Bonding and Crystallinity
Lipophilicity and Solubility
- Chlorinated analog () : The -Cl substituent increases molecular weight and lipophilicity (logP ~1.8 estimated).
- Methoxy derivative () : The -OCH₃ group balances lipophilicity and polarity, enhancing water solubility relative to methyl or chloro groups.
- This compound : The cyclopentyl group (logP contribution ~2.1) significantly increases lipophilicity, likely reducing aqueous solubility but improving membrane permeability.
Coordination Chemistry Potential
- Schiff base analogs () : Pyridin-3-amine derivatives form stable complexes with transition metals (e.g., Co(II), Cu(II)) via the amine and pyridine nitrogen atoms.
- This compound : The cyclopentyl group may sterically hinder metal coordination compared to smaller substituents, altering complex stability or geometry.
Biological Activity
N-cyclopentyl-6-methylpyridin-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets. This article provides an overview of the compound's biological activity, including its mechanism of action, comparative analysis with similar compounds, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these targets, influencing various physiological processes. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways, leading to therapeutic effects in conditions such as neurodegenerative diseases and cancer.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-methylpyridin-3-amine | Lacks cyclopentyl group | Less sterically hindered; potentially lower receptor affinity |
| N-cyclopentylpyridin-3-amine | Similar structure without the methyl group at position 6 | Different binding characteristics affecting efficacy |
| N-cyclopentyl-2-methylpyridin-3-amine | Methyl group at the second position | Variations in receptor selectivity and activity |
The unique combination of the cyclopentyl and methyl groups in this compound enhances its chemical reactivity and biological activity compared to these analogs.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- In Vitro Studies : Research has indicated that this compound exhibits significant activity against specific cancer cell lines. For instance, it has been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) cells through caspase activation pathways .
- Receptor Interaction Studies : The compound has been evaluated for its interaction with dopamine receptors, where it demonstrated partial agonistic properties. This was measured using bioluminescence resonance energy transfer (BRET) assays, indicating its potential role in modulating dopaminergic signaling pathways .
- Cytotoxicity Assays : In cytotoxicity assays against various cancer cell lines, this compound showed promising results with IC50 values indicating effective inhibition of cell proliferation. For example, it exhibited lower IC50 values than standard chemotherapeutic agents like doxorubicin in certain assays .
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Case Study 1 : A study investigating its effects on neuroblastoma cells found that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent targeting neuroblastoma tumors.
- Case Study 2 : In a pharmacological evaluation involving animal models, this compound was shown to improve motor functions in models of Parkinson's disease by acting on dopaminergic pathways, supporting its role as a neuroprotective agent .
Q & A
Q. Q. What intermolecular interactions stabilize the crystal lattice of N-cyclopentyl-6-methylpyridin-3-amine?
- Methodology :
- Hydrogen bonding : Identify N–H···N networks (e.g., amine to pyridine nitrogen, distance ~3.1 Å) via X-ray data. Compare with analogous structures .
- van der Waals packing : Analyze cyclopentyl group orientation using Mercury software to map close contacts (<4.0 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
